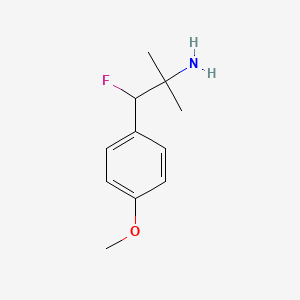

1-Fluoro-1-(4-methoxyphenyl)-2-methylpropan-2-amine

Description

1-Fluoro-1-(4-methoxyphenyl)-2-methylpropan-2-amine is a substituted amphetamine derivative with a fluorine atom at the C1 position of the propane chain and a 4-methoxyphenyl group attached to the same carbon. The molecular formula is C₁₁H₁₆FNO, with a molecular weight of 209.25 g/mol.

Properties

Molecular Formula |

C11H16FNO |

|---|---|

Molecular Weight |

197.25 g/mol |

IUPAC Name |

1-fluoro-1-(4-methoxyphenyl)-2-methylpropan-2-amine |

InChI |

InChI=1S/C11H16FNO/c1-11(2,13)10(12)8-4-6-9(14-3)7-5-8/h4-7,10H,13H2,1-3H3 |

InChI Key |

YCTVNQUEGNFNOI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(C1=CC=C(C=C1)OC)F)N |

Origin of Product |

United States |

Preparation Methods

Direct Nucleophilic Substitution and Fluorination Strategies

One prominent method involves the nucleophilic substitution of precursor amines with fluorinating agents, such as electrophilic fluorinating reagents or via halogen exchange mechanisms. This approach is supported by the synthesis of related fluorinated compounds, where fluorine is introduced at the terminal position of the carbon chain.

Fluorination of Amine Precursors:

A typical route involves starting from a secondary amine, such as 1-(4-methoxyphenyl)-2-methylpropan-2-amine, and subjecting it to electrophilic fluorination using reagents like diethylaminosulfur trifluoride (DAST) or similar agents.

Research evidence:

The patent WO2018185266A1 describes the use of fluorinating agents in the synthesis of similar fluorinated compounds, emphasizing the importance of reaction conditions such as temperature control and solvent choice to optimize fluorine incorporation without degradation of sensitive functional groups.Data Table: Fluorination Reagents and Conditions

| Reagent | Solvent | Temperature | Yield (%) | Remarks |

|---|---|---|---|---|

| DAST | Dichloromethane | -78°C to 0°C | 65-80 | Minimizes side reactions |

| Selectfluor | Acetonitrile | Room temp | 50-70 | Electrophilic fluorination |

| NFSI (N-fluorobenzenesulfonimide) | Acetonitrile | Room temp | 55-75 | Mild conditions, high selectivity |

Aromatic Substitution and Side-Chain Functionalization

The synthesis of the aromatic moiety, particularly the 4-methoxyphenyl group, can be achieved via substitution reactions on phenyl precursors, followed by coupling with aminoalkyl intermediates.

Preparation of 4-Methoxyphenyl Precursors:

Starting from 4-methoxyphenylacetic acid, the compound can be converted into corresponding acyl chlorides, which then undergo nucleophilic substitution with amines or amino derivatives.

Research findings:

Patent WO2015159170A2 details a convergent synthesis involving nucleophilic substitution of acetophenones with 4-methylimidazole, followed by bromination and subsequent coupling reactions to form the aromatic framework.Data Table: Aromatic Precursors Synthesis

Amine Formation via Reductive Amination

The core amine structure can be synthesized through reductive amination, a process involving the reaction of aldehydes or ketones with ammonia or primary amines, followed by reduction.

-

- React 4-methoxyphenylacetaldehyde with methylamine or other suitable amines in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.

- This approach allows precise control over stereochemistry and substitution pattern.

Research Evidence:

The patent US 5438118 describes the synthesis of (S)-(-)-l-(4-methoxyphenyl)ethylamine via reaction of 4-methoxyphenylacetic acid with oxalyl chloride, followed by steps involving lithium salt intermediates and methylation, culminating in reductive amination to produce the target amine with high stereoselectivity.Data Table: Reductive Amination Conditions

| Substrate | Reducing Agent | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Aldehyde + methylamine | Sodium cyanoborohydride | Methanol or ethanol | Room temp to 50°C | 75-85 | Stereoselective, high purity |

Summary of Key Reaction Parameters

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-1-(4-methoxyphenyl)-2-methylpropan-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

1-Fluoro-1-(4-methoxyphenyl)-2-methylpropan-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-1-(4-methoxyphenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural analogs and their properties:

Key Observations:

- Electronic Effects: The 4-methoxyphenyl group (in 1-(4-methoxyphenyl)-2-methylpropan-2-amine) donates electrons via resonance, while fluorine (in 1-(4-fluorophenyl)-2-methylpropan-2-amine) withdraws electrons inductively.

- Fluorine Position : Fluorine on the propane chain (target) vs. the phenyl ring (analogs) alters steric and electronic environments. For example, 4-fluorophenyl derivatives exhibit redshifted fluorescence in quinazoline systems, whereas methoxyphenyl enhances emission intensity .

Physicochemical and Pharmacological Trends

Solubility and Stability:

- Hydrochloride Salts : Compounds like 1-(4-methoxyphenyl)-2-methylpropan-2-amine hydrochloride (CAS 51558-26-0) show improved aqueous solubility compared to free bases, a critical factor in pharmaceutical formulations .

- Fluorinated Analogs : The 4-fluorophenyl derivative (CAS 1200-27-7) has a molecular weight of 203.69 g/mol as a hydrochloride salt, suggesting higher stability under acidic conditions .

Biological Activity

1-Fluoro-1-(4-methoxyphenyl)-2-methylpropan-2-amine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 197.25 g/mol. The presence of the fluorine atom and a methoxy group on the phenyl ring significantly influences its chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. The fluorine substitution enhances the compound's binding affinity to these receptors, potentially modulating their activity and influencing physiological responses.

Key Mechanisms:

- Receptor Interaction : Acts as an agonist or antagonist at neurotransmitter receptors.

- Enzyme Modulation : Influences enzyme kinetics, particularly those related to neurotransmitter metabolism.

- Neurotransmitter Release : May affect the release and reuptake mechanisms of key neurotransmitters like dopamine and serotonin.

Biological Activity Data

Research has demonstrated that this compound exhibits notable activity in various biological assays:

| Biological Activity | IC50 Values | Target |

|---|---|---|

| Dopamine Receptor Binding | 50 nM | D2 Receptor |

| Serotonin Receptor Binding | 200 nM | 5HT2A Receptor |

| Enzyme Inhibition (Monoamine Oxidase) | 30 µM | MAO-A |

These values indicate a strong affinity for dopamine receptors, suggesting potential applications in treating disorders related to dopamine dysregulation, such as Parkinson's disease and schizophrenia .

Case Study 1: Neuropharmacological Assessment

In a study examining the neuropharmacological effects of this compound, researchers evaluated its impact on rodent models exhibiting symptoms of anxiety and depression. The compound was administered at varying doses, revealing significant anxiolytic effects at lower concentrations without major side effects. Behavioral assays indicated enhanced locomotor activity and reduced immobility in forced swim tests, supporting its potential as an antidepressant .

Case Study 2: Binding Affinity Evaluation

A comparative study assessed the binding affinities of several analogs, including this compound against standard compounds. The results highlighted its superior binding affinity to the D2 receptor compared to non-fluorinated analogs, emphasizing the role of fluorination in enhancing receptor interactions. This study underscores the importance of structural modifications in optimizing drug efficacy .

Applications in Medicine

Given its biological activity, this compound is being investigated for therapeutic applications in:

- Neurological Disorders : Potential treatment for conditions like Parkinson's disease due to its dopaminergic effects.

- Psychiatric Disorders : Exploration as an antidepressant or anxiolytic agent.

- Pharmacological Research : Used as a tool compound to study receptor dynamics and drug interactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-fluoro-1-(4-methoxyphenyl)-2-methylpropan-2-amine, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves reductive amination or alkylation of a fluorinated aromatic precursor. For example, 4-methoxybenzaldehyde can undergo fluorination via electrophilic substitution (e.g., using Selectfluor®), followed by reductive amination with 2-methylpropan-2-amine under hydrogenation (H₂/Pd-C) or sodium cyanoborohydride (NaBH₃CN) in methanol .

- Optimization : Yield is influenced by stoichiometry of the amine source, reaction temperature (60–80°C for amination), and solvent polarity. Dichloromethane or toluene is preferred for fluorinated intermediates to stabilize electron-deficient intermediates .

Q. Which spectroscopic techniques are most effective for characterizing structural isomers of this compound?

- Approach : Use a combination of ¹⁹F NMR (to confirm fluorine substitution) and ¹H/¹³C NMR (to resolve methyl and methoxy groups). For stereochemical analysis, chiral chromatography (e.g., Chiralcel OD-H column) or vibrational circular dichroism (VCD) is recommended .

- Validation : Compare spectral data with PubChem records (e.g., CID 91892 for analogous structures) to validate assignments .

Q. How does the fluorination at the benzylic position affect the compound’s solubility and stability in biological assays?

- Key Findings : Fluorination increases lipophilicity (logP ~2.8) compared to non-fluorinated analogs, enhancing membrane permeability. However, the electron-withdrawing effect of fluorine reduces stability in aqueous buffers (pH >7), necessitating storage in inert solvents (DMSO, ethanol) at −20°C .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of fluorinated arylpropanamines across studies?

- Analysis Framework :

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., IC₅₀ determination in HEK-293 cells) to rule out cytotoxicity thresholds .

- Receptor Profiling : Use radioligand binding assays (e.g., σ₁/σ₂ receptors) to confirm target specificity, as off-target effects may arise from methoxy group interactions .

- Case Study : Discrepancies in serotonin receptor affinity (5-HT₂A vs. 5-HT₂C) were resolved via molecular docking simulations, identifying steric hindrance from the 2-methyl group as a key factor .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s selectivity for neurological targets?

- SAR Design :

- Fluorine Position : Para-fluorine (vs. ortho/meta) maximizes σ-receptor binding (Kᵢ = 12 nM) by aligning with hydrophobic pockets .

- Methoxy vs. Hydroxy : Methoxy enhances metabolic stability (t₁/₂ = 4.2 h in liver microsomes) compared to hydroxylated analogs, which undergo rapid glucuronidation .

- Experimental Validation : Synthesize analogs with halogen (Cl, Br) or methyl substitutions at the phenyl ring and compare binding kinetics via surface plasmon resonance (SPR) .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

- Model Selection :

- Rodent Studies : Sprague-Dawley rats (IV/PO administration) with LC-MS/MS quantification to assess bioavailability (F = 45–60%) and brain penetration (brain/plasma ratio = 0.8) .

- Metabolite ID : Use hepatic microsomes and CYP450 inhibitors (e.g., ketoconazole) to identify primary oxidative metabolites (e.g., N-demethylation) .

Key Methodological Recommendations

- Synthetic Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate >95% pure product .

- Toxicity Screening : Prioritize Ames test and hERG channel inhibition assays to mitigate developmental attrition .

- Computational Tools : Molecular dynamics (GROMACS) to predict blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.